molecular formula C12H16ClNO B13840856 1-(3-chloro-4-methoxyphenyl)Piperidine

1-(3-chloro-4-methoxyphenyl)Piperidine

Cat. No.: B13840856
M. Wt: 225.71 g/mol
InChI Key: OEQSGJBQALLUFB-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)piperidine is a synthetic piperidine derivative characterized by a chloro (-Cl) substituent at the 3-position and a methoxy (-OCH₃) group at the 4-position of the phenyl ring attached to the piperidine nitrogen. Its structure (Figure 1) combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which may influence its electronic properties, solubility, and interactions with biological targets. Derivatives of this compound, such as N-(3-chloro-4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide, have been explored as intermediates in pharmaceutical synthesis .

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16ClNO/c1-15-12-6-5-10(9-11(12)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3

InChI Key

OEQSGJBQALLUFB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCCC2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-chloro-4-methoxyphenyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

For industrial production, the process can be scaled up by optimizing reaction conditions and using continuous flow reactors. This allows for efficient and cost-effective synthesis of the compound on a larger scale .

Chemical Reactions Analysis

1-(3-chloro-4-methoxyphenyl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Scientific Research Applications

1-(3-chloro-4-methoxyphenyl)piperidine has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)piperidine is primarily determined by its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Analgesic Activity of Selected Piperidine Derivatives

Compound Substituents Biological Activity (Tail Immersion Test) Reference
PCP-OCH₃-tetralyl 3-OCH₃, tetralyl Comparable to ketamine
1-(3-Chloro-4-methoxyphenyl)piperidine 3-Cl, 4-OCH₃ Not reported (theoretical metabolic stability)

Substituted Methoxyphenylpiperidines

  • 1-(2-Methoxyphenyl)piperidine derivatives (e.g., 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine) were synthesized via reductive amination and microwave-assisted cyclization. These compounds exhibit distinct binding profiles compared to 1-(3-chloro-4-methoxyphenyl)piperidine due to the methoxy group’s position. For instance, 2-methoxy substitution may reduce steric hindrance, enhancing receptor accessibility .
  • 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one features dual 4-methoxyphenyl groups, which improve crystallinity and antimicrobial activity. In contrast, the chloro substituent in 1-(3-chloro-4-methoxyphenyl)piperidine may enhance electrophilic interactions with target proteins .

Table 2: Structural and Functional Comparison of Methoxyphenylpiperidines

Compound Key Features Biological Activity Reference
1-(2-Methoxyphenyl)piperidine 2-OCH₃, piperazine linkage Antipsychotic potential
1-(3-Chloro-4-methoxyphenyl)piperidine 3-Cl, 4-OCH₃, no piperazine Intermediate in drug synthesis

Chlorophenyl and Halogenated Piperidines

  • 1-(3-Phenylbutyl)piperidine analogs with chloro or bulky hydrophobic substituents (e.g., 4-chlorophenyl) showed variable binding to sigma-1 receptors (S1R). Compounds with RMSD >4 Å exhibited altered orientations but maintained salt-bridge interactions with Glu172, suggesting that chloro substituents in 1-(3-chloro-4-methoxyphenyl)piperidine may optimize hydrophobic interactions without compromising key polar contacts .
  • N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide shares the 3-chloro-4-methoxyphenyl moiety but incorporates a thienopyrimidine group. This derivative displayed enhanced AMPA receptor affinity and anti-fatigue activity, highlighting the importance of the chloro-methoxy pharmacophore in neuroactive compounds .

Natural Piperidine Alkaloids

Natural analogs like 1-[1-oxo-3(3,4-methylenedioxy-5-methoxyphenyl)-2Z-propenyl]-piperidine (from Piper nigrum roots) feature complex substituents, including methylenedioxy rings. These compounds often exhibit lower synthetic accessibility but higher structural diversity compared to 1-(3-chloro-4-methoxyphenyl)piperidine, which is synthetically tunable for drug development .

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